2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-

Nonlinear Optics Second-Harmonic Generation Chalcone Crystals

2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-, also referred to as (E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one or 3CAMC, is a D-π-A-π-D type chalcone derivative. This compound is characterized by an α,β-unsaturated ketone core linking a 4-aminophenyl donor and a 3-chlorophenyl acceptor.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
CAS No. 693810-36-5
Cat. No. B12470018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-
CAS693810-36-5
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2
InChIKeyBKCSZXHDUUMKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- (CAS 693810-36-5): Structural and NLO Properties for Procurement Decision-Making


2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-, also referred to as (E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one or 3CAMC, is a D-π-A-π-D type chalcone derivative [1]. This compound is characterized by an α,β-unsaturated ketone core linking a 4-aminophenyl donor and a 3-chlorophenyl acceptor. It has been primarily investigated for its nonlinear optical (NLO) properties, with its single crystal exhibiting a non-centrosymmetric structure [1]. This structural feature is fundamental for second-order NLO phenomena like second-harmonic generation (SHG), making it a candidate for photonic applications [1].

Why the 3-Chloro Isomer Cannot Be Replaced by 2-Chloro or 4-Chloro Analogs for NLO Applications


The simple substitution of the chlorine atom from the meta to the ortho or para position fundamentally alters the crystal packing symmetry, which is a critical parameter for second-order nonlinear optical (NLO) performance. The target compound, (E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, crystallizes in a non-centrosymmetric space group, enabling its documented high second-harmonic generation (SHG) efficiency [1]. In contrast, the closely related 2-chloro and 4-chloro analogs crystallize in centrosymmetric space groups [2][3], which would theoretically preclude any SHG response. This stark, structure-driven performance difference means that a generic substitution with a different chloro-substituted aminochalcone will not replicate the target compound's unique and quantifiable NLO functionality.

Quantitative Evidence for Selecting 3CAMC Over Structural Analogs in NLO Research


Second-Harmonic Generation Efficiency: 3CAMC vs. Urea and a Thiophenyl Chalcone

The SHG efficiency of 3CAMC, measured using the modified Kurtz-Perry powder test, is 7 times higher than that of the standard urea [1]. For context, a thiophenyl-based chalcone analog, 3C5B2SC, which also crystallizes in a non-centrosymmetric space group, exhibits an SHG intensity only 1.7 times higher than urea under comparable conditions [2]. This demonstrates 3CAMC's superior frequency conversion capability relative to both the inorganic standard and a competing organic chalcone.

Nonlinear Optics Second-Harmonic Generation Chalcone Crystals

Third-Order Nonlinear Optical Susceptibility: 3CAMC's Order-of-Magnitude Advantage

The third-order nonlinear optical susceptibility, χ(3), is a key metric for optical switching and limiting applications. The χ(3) for 3CAMC is reported to be on the order of 10⁻⁶ esu in the continuous wave (CW) regime [1]. In comparison, the thiophenyl chalcone 3C5B2SC exhibits a χ(3) an order of magnitude lower, in the range of 10⁻⁷ esu, under similar CW Z-scan interrogation at 532 nm [2]. This indicates a fundamentally stronger light-matter interaction for the target compound.

Nonlinear Optics Third-Order Susceptibility Optical Limiting

Crystal Packing Symmetry: The Structural Basis for NLO Activity of the 3-Chloro Isomer

The prerequisite for second-order nonlinear optical effects like SHG is a non-centrosymmetric crystal packing. 3CAMC, the 3-chloro isomer, crystallizes in the monoclinic non-centrosymmetric space group P21 [1]. This is fundamental to its high SHG efficiency. In direct contrast, the 2-chloro isomer (space group P21/c) [2] and the 4-chloro isomer (space group P21/c) [3] are both centrosymmetric, a characteristic that inherently cancels any macroscopic second-order NLO response. The 3-chloro substitution uniquely facilitates the required acentric crystal symmetry in this aminophenyl-chlorophenyl chalcone series.

Crystallography Non-Centrosymmetric Packing Structure-Property Relationship

Optical Limiting Performance: Verified Figures of Merit for 3CAMC

For optical limiting applications, effective materials must satisfy specific performance criteria. For 3CAMC at a 0.01 M concentration, the experimentally determined figures of merit are W > 1 and T < 1, satisfying this strict demand [1]. This demonstrates its capability to strongly attenuate high-intensity light while remaining transparent under low-intensity conditions. While this is a single-compound measurement against a theoretical threshold, it provides a quantitative benchmark that a user can require of any candidate material for optical power limiting.

Optical Limiting Two-Photon Absorption Photonics

Research and Industrial Application Scenarios for 2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-


R&D in Organic Frequency Doublers for Laser Systems

The verified SHG efficiency of 7 times that of urea [1], underpinned by its non-centrosymmetric P21 crystal structure [2], makes 3CAMC an excellent candidate for developing organic frequency doublers. Researchers can use this compound to fabricate crystalline elements for converting infrared laser light to visible wavelengths, with a performance that has been demonstrated to significantly exceed that of the archetypal organic standard urea.

Material Selection for High-Performance Optical Power Limiters

The compound's strong two-photon absorption and measured optical limiting figures of merit (W > 1 and T < 1 at 0.01 M) [1] position it for use in protective optical limiters. These devices safeguard sensitive detectors and human eyes from sudden high-intensity laser pulses, and the quantitative data provides a direct specification for integrating 3CAMC into such protective photonic circuits.

NLO Benchmarking and Structure-Property Relationship Studies

The direct head-to-head structural evidence, which distinguishes the non-centrosymmetric and NLO-active 3-chloro isomer from its centrosymmetric and NLO-inactive 2- and 4-chloro analogs [2][3], provides a perfect model system for structure-property relationship research. Academic and industrial labs can use this series to computationally and experimentally investigate how a single atomic substitution dictates macroscopic crystal symmetry and NLO function.

Development of All-Optical Switching Components

The compound's large third-order nonlinear susceptibility, on the order of 10⁻⁶ esu [1], which is an order of magnitude greater than that of other chalcone derivatives [4], makes it a potent material for all-optical switching. This application relies on the ability of a material to control light with light, and the high χ(3) value indicates 3CAMC can facilitate signal processing at faster speeds and lower power consumption.

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